Lenvatinib N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

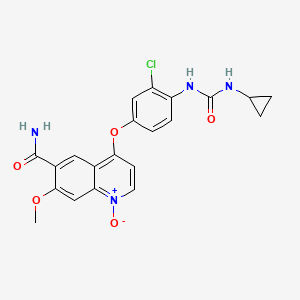

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-1-oxidoquinolin-1-ium-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O5/c1-30-19-10-17-13(9-14(19)20(23)27)18(6-7-26(17)29)31-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCPYTNTMUKPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=[N+](C=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788901-86-9 | |

| Record name | ME-107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1788901869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ME-107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D37MXP3KN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lenvatinib N-Oxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers, including thyroid and renal cell carcinoma. Its metabolism in vivo leads to the formation of several metabolites, one of which is Lenvatinib N-Oxide. This technical guide provides a detailed overview of this compound, focusing on its chemical properties, analytical quantification, and its place within the broader context of Lenvatinib's pharmacology. While this compound is a known metabolite, current research indicates it is present at very low levels in human plasma compared to the parent drug, suggesting it is unlikely to contribute significantly to the overall pharmacological activity.[1]

Core Data Summary

A clear understanding of the fundamental properties of this compound is essential for any research or drug development activities. The following table summarizes its key chemical identifiers and properties.

| Property | Value | Citation(s) |

| CAS Number | 1788901-86-9 | [2][3][4][5] |

| Molecular Formula | C₂₁H₁₉ClN₄O₅ | |

| Molecular Weight | 442.85 g/mol |

Lenvatinib Metabolism and the Formation of this compound

Lenvatinib undergoes extensive metabolism primarily through CYP3A4 and aldehyde oxidase. The formation of this compound is a result of N-oxidation, a common metabolic pathway for nitrogen-containing compounds. In a human mass balance study, close to 50 lenvatinib-related compounds were detected, with the primary biotransformation pathways being hydrolysis, oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation.

The metabolic pathway leading to the formation of this compound can be visualized as a part of the broader metabolism of Lenvatinib.

Caption: Metabolic formation of this compound.

Experimental Protocols

Accurate quantification of this compound is critical for pharmacokinetic and metabolism studies. Below is a detailed methodology for the simultaneous determination of Lenvatinib and its major metabolites, including this compound, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation:

-

A simple protein precipitation method is employed for sample preparation.

2. Chromatographic Separation:

-

Column: Synergi Fusion RP C18 column.

-

Mobile Phase:

-

Eluent A: Ultrapure water with 0.10% formic acid (v/v).

-

Eluent B: Methanol/isopropanol (90:10, v/v) with 0.10% formic acid (v/v).

-

-

Gradient Elution: The percentage of eluent B is increased from a starting condition of 5% to 98% in 1.50 minutes, held for 1.15 minutes, and then returned to initial conditions.

-

Flow Rate: 0.60 mL/min.

-

Column Temperature: 50 °C.

-

Total Run Time: 4.00 minutes.

3. Mass Spectrometric Detection:

-

Instrument: A mass spectrometer equipped with an electrospray source (TurboIonSpray® probe).

-

Ionization Mode: Positive ion mode.

-

Data Acquisition and Quantification: Analyst software (version 1.6.3) is used for both data acquisition and quantification.

4. Method Validation:

-

The method should be validated according to the European Medicines Agency (EMA) and Food and Drug Administration (FDA) guidelines.

-

Linearity: The method has shown good linearity in the range of 0.50–2000 ng/mL for Lenvatinib.

-

Precision and Accuracy: Intra- and inter-day precision should be ≤11.3% (Coefficient of Variation, CV), and accuracy should range from 96.3% to 109.0%.

-

Matrix Effect: The internal standard normalized matrix effect CV% should be ≤2.8%.

-

Recovery: Recovery should be ≥95.6%.

The following diagram illustrates the general workflow for this analytical procedure.

Caption: Workflow for LC-MS/MS quantification.

Signaling Pathways of the Parent Compound: Lenvatinib

To understand the biological context of this compound, it is essential to be familiar with the mechanism of action of the parent drug, Lenvatinib. Lenvatinib is a multi-targeted tyrosine kinase inhibitor that disrupts several critical signaling pathways involved in tumor growth, angiogenesis, and metastasis. It primarily targets:

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFR signaling is crucial for blocking angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4): Aberrant FGFR signaling can drive tumor cell proliferation and survival.

-

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)

-

RET proto-oncogene

-

KIT proto-oncogene

By inhibiting these receptor tyrosine kinases, Lenvatinib effectively blocks downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation and survival.

The following diagram provides a simplified representation of the signaling pathways inhibited by Lenvatinib.

Caption: Lenvatinib's inhibition of key signaling pathways.

Synthesis of this compound

Currently, there is a lack of detailed, publicly available protocols specifically for the chemical synthesis of this compound. The existing literature and patents primarily focus on the synthesis of the parent compound, Lenvatinib. For research purposes, this compound is often available as a reference standard from specialized chemical suppliers.

Biological Activity of this compound

A study on the metabolite profiling of Lenvatinib in humans revealed that all of its metabolites in plasma were at very low levels compared to the parent drug. This suggests that this compound, as one of these metabolites, is not expected to significantly contribute to the overall pharmacological effects observed with Lenvatinib treatment. Further dedicated studies would be required to fully characterize any intrinsic biological activity or potential toxicity of this compound.

Conclusion

This compound is a minor metabolite of Lenvatinib, identified by its CAS number 1788901-86-9 and molecular weight of 442.85 g/mol . While robust analytical methods exist for its quantification in biological matrices, its low plasma concentrations in humans suggest a minimal role in the therapeutic effects of Lenvatinib. The primary pharmacological activity is attributed to the parent compound's potent inhibition of multiple receptor tyrosine kinases. Further research into the specific synthesis and biological characterization of this compound may be warranted for a more complete understanding of Lenvatinib's disposition and metabolic profile.

References

An In-depth Technical Guide to the Synthesis of Lenvatinib N-Oxide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lenvatinib N-Oxide, a significant metabolite of the multi-kinase inhibitor Lenvatinib. This document is intended to furnish researchers and drug development professionals with a detailed understanding of a plausible synthetic route, relevant biological pathways, and key analytical data.

Lenvatinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) and is utilized in the treatment of various cancers. Its metabolism in vivo leads to the formation of several metabolites, including this compound. The availability of pure this compound as a reference standard is crucial for pharmacokinetic studies, metabolite identification, and safety assessments during drug development. This guide outlines a feasible laboratory-scale synthesis of this compound via the oxidation of Lenvatinib.

Experimental Protocols

The following protocol describes a potential method for the synthesis of this compound based on the well-established N-oxidation of quinoline derivatives using meta-chloroperoxybenzoic acid (m-CPBA). While a specific protocol for the N-oxidation of Lenvatinib is not widely published, the following procedure is based on analogous reactions with similar quinoline structures.[1][2][3][4][5]

Synthesis of this compound from Lenvatinib

Materials and Reagents:

-

Lenvatinib (starting material)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Methanol (MeOH) for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Lenvatinib (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The concentration should be approximately 0.1 M. Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidizing Agent: To the cooled and stirring solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) portion-wise over 15-20 minutes. Ensure the temperature remains between 0 and 5 °C during the addition.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (Lenvatinib) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the by-product, meta-chlorobenzoic acid. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and saturated aqueous sodium chloride (brine) solution (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel. A gradient elution system of ethyl acetate and methanol is recommended to isolate the more polar N-oxide product.

Data Presentation

The following table summarizes the key quantitative data for Lenvatinib and this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Lenvatinib | C₂₁H₁₉ClN₄O₄ | 426.85 | 417716-92-8 |

| This compound | C₂₁H₁₉ClN₄O₅ | 442.85 | 1788901-86-9 |

Spectroscopic data for this compound would be obtained after synthesis and purification. Expected characterization would include ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure.

Mandatory Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Lenvatinib Signaling Pathways

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes. The inhibition of these pathways disrupts tumor angiogenesis and proliferation.

Caption: A diagram of the signaling pathways inhibited by Lenvatinib, leading to reduced tumor growth.

References

- 1. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines - PMC [pmc.ncbi.nlm.nih.gov]

Lenvatinib N-Oxide: An In-Depth Technical Guide to its In Vivo Formation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor that undergoes extensive metabolism in vivo. One of the identified metabolites is Lenvatinib N-oxide (M3), formed through oxidative metabolic pathways. This technical guide provides a detailed overview of the mechanism of this compound formation, summarizing the key enzymatic contributors, quantitative data from metabolic studies, and detailed experimental protocols for its identification and characterization. The guide is intended to serve as a comprehensive resource for professionals in the fields of drug metabolism, pharmacokinetics, and oncology research.

The Core Mechanism of this compound Formation

The in vivo formation of this compound is an enzymatic process primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[1] This biotransformation is a Phase I metabolic reaction where an oxygen atom is incorporated into the Lenvatinib molecule, specifically at a nitrogen atom, leading to the formation of the N-oxide metabolite.

Key Enzymes in Lenvatinib N-Oxidation

Studies utilizing human liver microsomes and recombinant human CYP enzymes have identified specific isoforms responsible for the metabolism of Lenvatinib.

-

Cytochrome P450 3A4 (CYP3A4): This is the principal enzyme responsible for the oxidative metabolism of Lenvatinib.[1][2] In the presence of cytochrome b5, recombinant CYP3A4 has been shown to be the most efficient enzyme in forming Lenvatinib's oxidative metabolites, including this compound.[2]

-

Cytochrome P450 1A1 (CYP1A1): CYP1A1 also makes a significant contribution to the metabolism of Lenvatinib.[2]

-

Species-Specific Differences: It is important to note that the specific CYP isoforms involved can vary between species. For instance, in rats, CYP3A2 has been identified as the primary enzyme responsible for the formation of this compound.

The overall metabolic fate of Lenvatinib is complex, involving multiple pathways beyond N-oxidation, such as demethylation (also mediated by CYP3A4 to form desmethyl-lenvatinib, M2) and oxidation by aldehyde oxidase (AO).

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathways of Lenvatinib, including the formation of this compound.

Quantitative Data Summary

While Lenvatinib undergoes extensive metabolism, the parent drug remains the predominant component in plasma. Metabolites, including this compound, are found at very low levels in human plasma.

Table 1: Key Enzymes and Metabolites in Lenvatinib Metabolism

| Pathway | Enzyme(s) Involved | Key Metabolite(s) | Relative Contribution in Humans | References |

| N-Oxidation | CYP3A4, CYP1A1 | This compound (M3) | Minor enzymatic pathway | |

| O-Demethylation | CYP3A4 | Desmethyl-lenvatinib (M2) | Major enzymatic pathway | |

| N-Descyclopropylation | CYP3A4 | N-descyclopropyl lenvatinib | Identified as a metabolite | |

| Oxidation | Aldehyde Oxidase (AO) | Quinolinone metabolites | Significant enzymatic pathway | |

| Non-enzymatic | Not Applicable | Various degradation products | Contributes to overall metabolism |

Table 2: Lenvatinib and Metabolite Abundance in Humans

| Analyte | Abundance in Plasma | Excretion in Urine (% of dose) | Excretion in Feces (% of dose) | References |

| Lenvatinib (Unchanged) | Accounts for ~97% of radioactivity in plasma | 0.38% | 2.5% | |

| This compound (M3) | Detected at very low levels compared to Lenvatinib | Data not specified | Data not specified |

Experimental Protocols

Investigating the formation of this compound involves both in vitro and in vivo methodologies.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolic profile of Lenvatinib in a controlled, subcellular system.

Objective: To determine the metabolites of Lenvatinib formed by human liver microsomes (HLMs).

Materials:

-

Lenvatinib

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH-regenerating system (e.g., NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold, for reaction termination)

-

Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)

-

Microcentrifuge tubes

-

Calibrated incubator/water bath (37°C)

-

Vortex mixer

-

High-speed centrifuge

Methodology:

-

Preparation:

-

Prepare a stock solution of Lenvatinib in a suitable solvent (e.g., DMSO).

-

Prepare fresh NADPH-regenerating solutions according to the manufacturer's instructions.

-

Thaw the pooled HLMs on ice immediately before use. Determine protein concentration.

-

-

Incubation:

-

In a microcentrifuge tube, combine phosphate buffer, HLM suspension (e.g., to a final concentration of 0.3-0.5 mg/mL), and the Lenvatinib solution (e.g., to a final concentration of 1-10 µM).

-

Include control samples: a negative control without the NADPH-regenerating system and a control without Lenvatinib.

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to identify and quantify Lenvatinib and its metabolites, including this compound.

-

Protocol 2: In Vivo Metabolism in Animal Models (e.g., Rat)

This protocol outlines a typical workflow for an in vivo study to characterize metabolites in a preclinical species.

Objective: To identify and quantify Lenvatinib and its metabolites, including this compound, in plasma, urine, and feces following oral administration to rats.

Materials:

-

Sprague-Dawley rats (or other appropriate strain)

-

Lenvatinib formulation for oral gavage (e.g., in 0.5% methylcellulose)

-

Metabolic cages for separate collection of urine and feces

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Sample storage freezer (-80°C)

-

Analytical equipment (LC-MS/MS)

Methodology:

-

Acclimation and Dosing:

-

Acclimate animals to metabolic cages for at least 24 hours prior to the study.

-

Administer a single oral dose of Lenvatinib to the rats (e.g., 10-30 mg/kg). Include a vehicle control group.

-

-

Sample Collection:

-

Blood: Collect blood samples via an appropriate route (e.g., tail vein, cannula) at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours). Process blood to plasma by centrifugation and store at -80°C.

-

Urine and Feces: Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h). Record the volume/weight of each sample and store at -80°C until analysis.

-

-

Sample Preparation:

-

Plasma: Perform protein precipitation as described in Protocol 1.

-

Urine: Thaw, centrifuge to remove particulates, and dilute as necessary before analysis.

-

Feces: Homogenize fecal samples with a suitable solvent (e.g., acetonitrile/water), extract the analytes, centrifuge, and collect the supernatant for analysis.

-

-

Metabolite Identification and Quantification:

-

Analyze the processed samples using a high-resolution LC-MS/MS system.

-

Use full scan mode to detect potential metabolites and data-dependent MS/MS to obtain fragmentation patterns for structural elucidation.

-

Compare retention times and mass spectra with authentic standards, if available, to confirm the identity of this compound.

-

Quantify the concentration of Lenvatinib and its metabolites over time to determine pharmacokinetic parameters.

-

Conclusion

The formation of this compound is a minor but important aspect of Lenvatinib's overall metabolic profile. It is primarily a CYP-mediated oxidative process, with CYP3A4 playing a key role in humans. While present at low levels relative to the parent drug, a thorough understanding of all metabolic pathways is crucial for a complete characterization of a drug's disposition and for anticipating potential drug-drug interactions. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the formation of this compound and other metabolites, both in vitro and in vivo.

References

An In-depth Technical Guide to the In Vitro Metabolism of Lenvatinib to Lenvatinib N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Lenvatinib, with a specific focus on its biotransformation to the Lenvatinib N-oxide metabolite (M3). This document details the enzymatic pathways, experimental protocols for characterization, and quantitative data reported in the literature.

Introduction to Lenvatinib Metabolism

Lenvatinib is a multi-tyrosine kinase inhibitor used in the treatment of several types of cancer.[1] Its elimination from the body is facilitated by extensive metabolism, involving multiple enzymatic pathways. The primary routes of biotransformation include oxidation, demethylation, N-oxidation, hydrolysis, glucuronidation, and glutathione conjugation.[2] The key enzymes implicated in its oxidative metabolism are Cytochrome P450 (CYP) isoforms and aldehyde oxidase (AO).[2][3] While unchanged Lenvatinib is the predominant component found in plasma (approximately 97%), understanding its metabolic profile is crucial for predicting drug-drug interactions and inter-individual variability in patient response.[2]

The N-Oxidation Metabolic Pathway

The formation of this compound is a notable metabolic route. This reaction is primarily mediated by the Cytochrome P450 system.

In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP3A4 as the predominant enzyme responsible for the N-oxidation of Lenvatinib. The presence of cytochrome b5 has been shown to enhance the efficiency of CYP3A4 in forming this metabolite. While other isoforms like CYP1A1 are involved in Lenvatinib metabolism, particularly O-demethylation, CYP3A4 is the most efficient in generating the N-oxide metabolite. In studies using rat liver microsomes, CYP3A2 was found to be the primary enzyme forming this compound.

The following diagram illustrates the enzymatic conversion of Lenvatinib to its N-oxide metabolite.

Quantitative Data Summary

While several studies confirm the formation of this compound, detailed enzyme kinetic parameters for this specific reaction are not extensively reported in the public domain. The available data focuses on the identification of metabolites and the primary enzymes involved. The table below summarizes the key findings regarding the enzymes responsible for this compound formation.

| Species | Enzyme System | Primary Enzyme(s) for N-Oxidation | Reference |

| Human | Recombinant CYPs with cytochrome b5 | CYP3A4 (most efficient) | |

| Human | Liver S9 Fractions | P450s | |

| Rat | Recombinant CYPs | CYP3A2 (primarily) | |

| Rat, Dog, Monkey | In vivo / in vitro | P450s |

Detailed Experimental Protocols

The characterization of Lenvatinib N-oxidation in vitro typically involves incubations with liver subcellular fractions or recombinant enzymes, followed by bioanalytical quantification.

This protocol outlines a general procedure for assessing the formation of this compound in a human liver microsomal system.

Objective: To identify and quantify the formation of this compound from the parent drug in the presence of human liver enzymes.

Materials:

-

Lenvatinib

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH-regenerating system (e.g., Solutions A and B containing NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold, for reaction termination)

-

Internal Standard (for analytical quantification)

Procedure:

-

Preparation: Thaw pooled HLMs on ice. Prepare fresh NADPH-regenerating solutions and keep them on ice.

-

Pre-incubation: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and Lenvatinib solution. Pre-incubate this mixture at 37°C for approximately 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes) with gentle agitation. A negative control sample, lacking the NADPH-regenerating system, should be included to account for any non-enzymatic degradation.

-

Reaction Termination: Stop the reaction by adding a volume of ice-cold acetonitrile, typically containing an appropriate internal standard to aid in quantification.

-

Sample Preparation: Vortex the terminated reaction mixture to precipitate the microsomal proteins. Centrifuge the sample at high speed to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS.

The following diagram provides a visual representation of the experimental workflow for a typical in vitro metabolism study of Lenvatinib.

Analytical Methods for Detection

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the standard method for the separation and detection of Lenvatinib and its metabolites.

-

Chromatography: A reverse-phase C18 column is typically used. Gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile is effective for separating Lenvatinib from its N-oxide and other metabolites.

-

Mass Spectrometry: The mass spectrometer is generally operated in the positive ion mode. Data acquisition in full scan mode helps in detecting potential metabolites, while data-dependent MS/MS scans provide fragmentation patterns for structural elucidation and confirmation.

Conclusion

The N-oxidation of Lenvatinib is a recognized metabolic pathway, primarily catalyzed by the CYP3A4 enzyme in vitro. This guide provides the foundational knowledge and experimental framework for researchers to investigate this specific biotransformation. While the qualitative aspects of this compound formation are established, further studies are warranted to fully characterize the enzyme kinetics of this pathway. The detailed protocols and workflows presented herein serve as a robust starting point for such investigations in a drug development or research setting.

References

Preclinical Data on Lenvatinib N-Oxide Exposure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer therapy by targeting key signaling pathways involved in tumor growth and angiogenesis. Its mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogenes.[1][2][3][4][5] The metabolism of Lenvatinib results in the formation of several metabolites, including Lenvatinib N-oxide. This technical guide provides a comprehensive overview of the available preclinical data on Lenvatinib and its N-oxide metabolite, with a focus on pharmacokinetics, metabolism, and relevant experimental protocols.

Following a comprehensive review of publicly available scientific literature, it is important to note that specific, quantitative preclinical pharmacokinetic data for this compound (e.g., Cmax, AUC) is limited. Studies on the metabolism of Lenvatinib indicate that the parent compound is the primary active entity, with its metabolites, including the N-oxide form, being present at very low concentrations in plasma. A human mass balance study revealed that unchanged Lenvatinib constituted 97% of the radioactivity in plasma, suggesting that its metabolites have minimal contribution to the overall pharmacological effect.

This guide, therefore, summarizes the extensive preclinical data available for the parent compound, Lenvatinib, which provides the foundational knowledge for understanding its disposition and activity.

Quantitative Preclinical Pharmacokinetic Data for Lenvatinib

The following tables present a summary of the pharmacokinetic parameters of Lenvatinib in various preclinical species, offering a comparative view of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of Lenvatinib in Mice Following a Single Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Oral Bioavailability (%) |

| 3 | 1,180 | 0.5 | 3,410 | 2.6 | 64.4 |

| 10 | 4,210 | 0.5 | 14,800 | 3.1 | Not Reported |

| 30 | 12,500 | 1.0 | 56,900 | 4.1 | Not Reported |

Data sourced from a study on the cross-species pharmacokinetics of Lenvatinib.

Table 2: Pharmacokinetic Parameters of Lenvatinib in Rats Following a Single Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Oral Bioavailability (%) |

| 3 | 897 | 1.0 | 4,460 | 4.5 | 68.7 |

| 10 | 2,800 | 2.0 | 18,300 | 5.2 | Not Reported |

| 30 | 8,340 | 2.0 | 69,100 | 6.0 | Not Reported |

Data sourced from a study on the cross-species pharmacokinetics of Lenvatinib. In a separate study in adult Sprague-Dawley rats administered a single 7.0 mg/kg oral dose, the Cmax was 0.32 ± 0.08 µg/mL and the AUC(0-∞) was 3.97 ± 0.73 µg/mL·h.

Table 3: Pharmacokinetic Parameters of Lenvatinib in Dogs and Monkeys Following a Single Oral Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Oral Bioavailability (%) |

| Dog | 3 | 648 | 2.0 | 6,050 | 8.0 | 70.4 |

| Monkey | 3 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Data for dogs sourced from a study on the cross-species pharmacokinetics of Lenvatinib.

Experimental Protocols

In Vitro Metabolism of Lenvatinib to this compound in Rat Liver Microsomes

This protocol describes an in vitro experiment to study the formation of this compound from Lenvatinib using rat liver microsomes.

Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the N-oxidation of Lenvatinib in rats.

Materials:

-

Lenvatinib

-

Rat liver microsomes (from untreated rats)

-

Recombinant rat CYP enzymes (e.g., CYP3A2, CYP2A1, CYP2C12) expressed in Supersomes™

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures containing rat liver microsomes or recombinant CYP enzymes, Lenvatinib, and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow temperature equilibration.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formation of this compound.

Results from a representative study: In vitro studies using rat liver microsomes demonstrated the formation of two primary metabolites: O-desmethyl lenvatinib and this compound. Further investigation with recombinant rat CYP enzymes identified CYP3A2 as the primary enzyme responsible for the formation of this compound.

In Vivo Pharmacokinetic Study of Lenvatinib in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of Lenvatinib in rats following oral administration.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of Lenvatinib in rats.

Materials:

-

Lenvatinib

-

Vehicle for oral administration (e.g., 0.5% w/v methylcellulose solution)

-

Sprague-Dawley rats (male, specific age and weight range)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer a single oral dose of Lenvatinib suspension to the rats via oral gavage. A control group should receive the vehicle only.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.

-

Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Determine the concentration of Lenvatinib in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

Lenvatinib Signaling Pathway Inhibition

Lenvatinib exerts its anti-tumor effects by inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the key receptor tyrosine kinases (RTKs) targeted by Lenvatinib.

Caption: Lenvatinib inhibits key receptor tyrosine kinases involved in angiogenesis and tumor growth.

General Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study of a compound like Lenvatinib.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

While specific preclinical exposure data for this compound is not extensively available in the public domain, the comprehensive pharmacokinetic and pharmacodynamic data for the parent compound, Lenvatinib, provide a robust foundation for its continued development and clinical application. The available evidence suggests that Lenvatinib is the primary contributor to the observed pharmacological effects, with its metabolites, including this compound, present at significantly lower concentrations. Further research may be warranted to fully elucidate the pharmacokinetic profile and potential biological activity of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cancerresgroup.us [cancerresgroup.us]

- 3. Lenvatinib: a Receptor Tyrosine Kinase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]

- 4. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Lenvantinib: A Tyrosine Kinase Inhibitor of VEGFR 1-3, FGFR 1-4, PDGFRα, KIT and RET - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lenvatinib N-Oxide Reference Standard in HPLC Analysis

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1][2][3] As with any pharmaceutical compound, rigorous quality control is essential to ensure its safety and efficacy. This involves the identification and quantification of any impurities and related compounds that may be present in the active pharmaceutical ingredient (API) or final drug product. Lenvatinib N-oxide is a potential metabolite and degradation product of Lenvatinib.[4][5] Therefore, having a well-characterized reference standard of this compound is crucial for the accurate monitoring of its levels in Lenvatinib samples through High-Performance Liquid Chromatography (HPLC).

These application notes provide a comprehensive protocol for the use of this compound as a reference standard in HPLC analysis, intended for researchers, scientists, and drug development professionals.

This compound Reference Standard

The this compound reference standard is a high-purity compound intended for qualitative and quantitative analysis. It is essential for method development, validation, and routine quality control of Lenvatinib.

Chemical and Physical Data

| Parameter | Value | Reference |

| Chemical Name | 4-[3-Chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide 1-oxide | |

| Synonyms | 6-carbamoyl-4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline 1-oxide; Lenvatinib Metabolite M3 | |

| CAS Number | 1788901-86-9 | |

| Molecular Formula | C21H19ClN4O5 | |

| Molecular Weight | 442.86 g/mol |

HPLC Method for Analysis of Lenvatinib and this compound

The following HPLC method is a recommended starting point for the separation and quantification of Lenvatinib and this compound. Method optimization may be required depending on the specific instrumentation and sample matrix. This method is a composite based on several published methods for Lenvatinib and its related compounds.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 (e.g., Thermosil C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

Expected Retention Times

| Compound | Expected Retention Time (min) |

| This compound | ~ 3.5 |

| Lenvatinib | ~ 4.3 |

Note: The retention time for this compound is an estimate based on its increased polarity compared to Lenvatinib. Actual retention times may vary and should be confirmed by running the reference standard.

Experimental Protocols

1. Preparation of Standard Solutions

a. This compound Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Sonicate for 5 minutes to ensure complete dissolution.

b. Lenvatinib Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of Lenvatinib reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Sonicate for 5 minutes to ensure complete dissolution.

c. Working Standard Solution (10 µg/mL):

-

Pipette 10 mL of each stock solution (this compound and Lenvatinib) into a 100 mL volumetric flask.

-

Dilute to volume with the diluent.

2. Preparation of Sample Solution

-

Accurately weigh a quantity of the Lenvatinib drug substance or powdered tablets equivalent to 10 mg of Lenvatinib.

-

Transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to extract the drug.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

3. System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified.

-

Inject the working standard solution five times.

-

Calculate the relative standard deviation (RSD) for the peak areas of Lenvatinib and this compound. The RSD should be less than 2.0%.

-

The tailing factor for both peaks should be less than 2.0.

-

The theoretical plates for both peaks should be greater than 2000.

4. Analysis Procedure

-

Inject the blank (diluent) to ensure no interfering peaks are present.

-

Inject the working standard solution to establish retention times and response factors.

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

-

Quantify the amount of this compound in the sample using the peak area response from the standard solution.

Forced Degradation Studies

To assess the stability-indicating nature of the HPLC method, forced degradation studies can be performed on the Lenvatinib drug substance. This helps to ensure that the method can separate the main drug from its degradation products, including this compound.

a. Acid Degradation: Treat the drug substance with 0.1 N HCl at 60°C for 2 hours. b. Base Degradation: Treat the drug substance with 0.1 N NaOH at 60°C for 2 hours. c. Oxidative Degradation: Treat the drug substance with 3% H2O2 at room temperature for 24 hours. d. Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. e. Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

After degradation, prepare the samples as described in the "Preparation of Sample Solution" section and analyze by HPLC.

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Lenvatinib's mechanism of action via inhibition of multiple signaling pathways.

References

Application Notes & Protocols: Analytical Method Development for Lenvatinib N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor used in the treatment of various cancers.[1] It undergoes extensive metabolism in the body, leading to the formation of several metabolites.[2][3] One of the key metabolites is Lenvatinib N-Oxide (M3), formed through CYP-mediated N-oxidation.[2] Accurate quantification of Lenvatinib and its metabolites, such as this compound, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development.[4]

These application notes provide a comprehensive overview and detailed protocols for the development and validation of an analytical method for the quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Biotransformation of Lenvatinib to this compound

Lenvatinib undergoes several metabolic transformations, with N-oxidation being one of the notable pathways. This process involves the addition of an oxygen atom to a nitrogen atom within the Lenvatinib molecule, resulting in the formation of this compound. This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes.

Analytical Method: UPLC-MS/MS

A sensitive and specific UPLC-MS/MS method is recommended for the simultaneous determination of Lenvatinib and its major metabolites, including this compound, in human plasma.

Experimental Workflow

The general workflow for the analysis of this compound in plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting Lenvatinib and its metabolites from plasma samples.

Materials:

-

Human plasma samples

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., Lenvatinib-d4)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Thaw plasma samples at room temperature.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS System and Conditions

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | X-Terra RP18 (50 x 2.1 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol/Acetonitrile (10:90, v/v) with 0.1% formic acid |

| Flow Rate | 0.15 - 0.4 mL/min |

| Column Temperature | 35 - 40°C |

| Injection Volume | 5 - 10 µL |

| Elution Mode | Isocratic or Gradient |

Mass Spectrometric Conditions:

| Parameter | Recommended Conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Lenvatinib: m/z 427.1 → 370.0; this compound (M3): To be determined by direct infusion of the reference standard. |

| Collision Energy | To be optimized for each analyte and transition. |

| Source Temperature | ~500°C |

Method Validation

The developed analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria |

| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Range for this compound: 0.1–100 ng/mL. |

| Precision | Intra- and inter-day precision with a coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |

| Accuracy | Mean accuracy within 85-115% of the nominal concentration (80-120% at LLOQ). |

| Recovery | Consistent and reproducible recovery. For Lenvatinib, recovery is often ≥95.6%. |

| Matrix Effect | Internal standard normalized matrix effect CV% should be ≤15%. |

| Stability | Analyte stability under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). |

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from validated UPLC-MS/MS methods for Lenvatinib and its metabolites.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Lenvatinib | 1 - 1000 | 1 | ≤ 11.3 | ≤ 11.3 | 96.3 - 109.0 |

| This compound (M3) | 0.1 - 100 | 0.1 | Acceptable | Acceptable | Acceptable |

| Descyclopropyl Lenvatinib (M1) | 0.1 - 100 | 0.1 | Acceptable | Acceptable | Acceptable |

| O-demethyl Lenvatinib (M2) | 0.1 - 100 | 0.1 | Acceptable | Acceptable | Acceptable |

| Data for Lenvatinib is based on cited literature. "Acceptable" indicates that the values met the validation criteria as reported in the source. |

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. Proper method development and validation are essential to ensure reliable data for clinical and preclinical studies. These protocols and application notes serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metabolite profiling of the multiple tyrosine kinase inhibitor lenvatinib: a cross-species comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Sensitive LC-MS/MS Method for Determination of Lenvatinib and Its Major Metabolites in Human Plasma and Its Application in Hepatocellular Carcinoma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lenvatinib in Cell Culture Assays

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for the use of Lenvatinib in in vitro cell culture assays. Extensive research reveals a significant lack of publicly available data on the biological activity and specific cell culture protocols for Lenvatinib N-Oxide , which is primarily identified as a metabolite and impurity of Lenvatinib.[1][2] Consequently, a scientifically validated protocol for this compound cannot be provided at this time.

As a practical alternative, this document focuses on the well-characterized parent compound, Lenvatinib . Lenvatinib is a multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[3] Its mechanism of action involves the disruption of key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[3][4]

The following sections detail the mechanism of action of Lenvatinib, provide established protocols for its use in cell culture, and include quantitative data from various studies.

Mechanism of Action of Lenvatinib

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) crucial for tumor progression. By targeting VEGFR and FGFR signaling pathways, Lenvatinib effectively hinders angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Furthermore, its inhibitory action on other RTKs like PDGFRα, KIT, and RET disrupts downstream signaling cascades, such as the Ras/MAPK and PI3K/AKT pathways, which are vital for cancer cell proliferation and survival.

Signaling Pathway Targeted by Lenvatinib

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental Protocols

Preparation of Lenvatinib Stock Solution

Note: Lenvatinib has low aqueous solubility. A concentrated stock solution in dimethyl sulfoxide (DMSO) is recommended.

-

Materials:

-

Lenvatinib powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Accurately weigh the desired amount of Lenvatinib powder.

-

In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the tube vigorously for several minutes to dissolve the powder completely.

-

If necessary, sonicate the solution for 5-10 minutes or warm it at 37°C for 10 minutes to aid dissolution.

-

Visually inspect the solution to ensure no particulate matter is present.

-

Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a general guideline and may require optimization for specific cell lines.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Lenvatinib stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Lenvatinib from the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same final DMSO concentration).

-

Remove the old medium from the wells and add the medium containing the different concentrations of Lenvatinib.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Lenvatinib that inhibits cell growth by 50%).

-

Western Blotting for Signaling Pathway Analysis

-

Materials:

-

Cancer cell line of interest

-

6-well or 10 cm cell culture plates

-

Lenvatinib stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in plates and allow them to adhere.

-

Treat the cells with the desired concentrations of Lenvatinib for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of Lenvatinib on the phosphorylation and expression of target proteins.

-

Experimental Workflow Diagram

Caption: A general workflow for in vitro cell culture experiments using Lenvatinib.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lenvatinib in various cancer cell lines from published studies. These values can serve as a reference for designing experiments with specific cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hepatocellular Carcinoma (HCC) | |||

| Hep3B2.1-7 | Hepatocellular Carcinoma | 0.23 | |

| HuH-7 | Hepatocellular Carcinoma | 0.42 | |

| JHH-7 | Hepatocellular Carcinoma | 0.64 | |

| HAK-5 | Hepatocellular Carcinoma | 5.8 | |

| KYN-2 | Hepatocellular Carcinoma | 10.4 | |

| Thyroid Cancer | |||

| K1 | Papillary Thyroid Carcinoma | ~5-25 | |

| BCPAP | Papillary Thyroid Carcinoma | ~5-25 | |

| Other | |||

| LX-2 (Stellate cells) | - | ~0.1-0.4 (nmol/L) |

Disclaimer: The provided protocols and data are for research purposes only and should be adapted and optimized for specific experimental conditions and cell lines. It is crucial to consult the original research articles for detailed methodologies. Due to the lack of available information, a protocol for this compound cannot be provided.

References

Application Notes and Protocols for Impurity Profiling of Lenvatinib using Lenvatinib N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. As with any active pharmaceutical ingredient (API), rigorous control of impurities is essential to ensure its quality, safety, and efficacy. Lenvatinib N-Oxide has been identified as a significant impurity and a metabolite of Lenvatinib.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the impurity profiling of Lenvatinib, in accordance with regulatory guidelines such as those from the International Council on Harmonisation (ICH).[3][4][5]

This compound Profile

| Parameter | Value |

| Chemical Name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide 1-Oxide |

| Synonyms | Lenvatinib Impurity 10, Lenvatinib Metabolite M3 |

| CAS Number | 1788901-86-9 |

| Molecular Formula | C21H19ClN4O5 |

| Molecular Weight | 442.85 g/mol |

Synthesis of this compound Reference Standard

A well-characterized reference standard of this compound is crucial for accurate impurity profiling. While commercially available, an in-house synthesis may be required. Below is a plausible synthetic protocol based on established N-oxidation reactions of quinoline derivatives.

Proposed Synthetic Scheme

The synthesis involves the direct oxidation of the quinoline nitrogen in Lenvatinib using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis

Materials:

-

Lenvatinib

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Dissolve Lenvatinib (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to afford this compound.

-

Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Analytical Methods for Impurity Profiling

A validated, stability-indicating analytical method is essential for the accurate quantification of this compound in Lenvatinib drug substance and product. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed. For higher sensitivity and confirmation, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be utilized.

RP-HPLC Method for Quantification

This protocol outlines a general RP-HPLC method suitable for the separation and quantification of Lenvatinib and its N-oxide impurity. Method optimization and validation are critical for its intended use.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Optimized gradient to separate Lenvatinib and this compound |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 242 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh and dissolve the Lenvatinib drug substance or a powdered portion of the drug product in the diluent to a known concentration.

Method Validation Parameters

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of Lenvatinib, this compound, and other potential impurities.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table provides a representative summary of validation and quantitative results for the determination of this compound impurity. Actual results will vary based on the specific Lenvatinib manufacturing process and storage conditions.

| Parameter | Typical Acceptance Criteria/Results |

| Linearity (r²) | ≥ 0.999 |

| LOD | ~0.01% |

| LOQ | ~0.03% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

| This compound in Batch A | 0.08% |

| This compound in Batch B | 0.11% |

| This compound in Batch C | 0.05% |

Forced Degradation Studies

Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products, including this compound.

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

-

Photolytic Degradation: Solid drug substance exposed to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

Procedure:

-

Prepare solutions of Lenvatinib in the respective stress media.

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the stressed samples using the validated HPLC method.

-

Evaluate the chromatograms for the appearance of degradation products and the decrease in the Lenvatinib peak area.

-

Confirm the identity of the this compound peak by comparison with the reference standard.

Signaling Pathway Context

While not directly related to impurity profiling, understanding the mechanism of action of Lenvatinib provides context for its development and the importance of its quality control. Lenvatinib inhibits multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth.

Caption: Lenvatinib's mechanism of action.

Conclusion

The use of a well-characterized this compound reference standard in conjunction with a validated, stability-indicating analytical method is fundamental for the accurate impurity profiling of Lenvatinib. The protocols and data presented in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to ensure the quality and safety of Lenvatinib. Adherence to regulatory guidelines is paramount throughout the method development, validation, and routine analysis processes.

References

Application of Lenvatinib N-Oxide in Pharmacokinetic Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of several types of cancer, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2][3] Understanding the pharmacokinetic profile of Lenvatinib, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing its therapeutic efficacy and ensuring patient safety. Lenvatinib undergoes extensive metabolism, with one of its major metabolites being Lenvatinib N-Oxide (also referred to as M3).[4] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, targeting researchers, scientists, and drug development professionals.

Data Presentation

Pharmacokinetic Parameters of Lenvatinib in Humans

While specific pharmacokinetic data for this compound in humans are not extensively available in publicly accessible literature, the following table summarizes the key pharmacokinetic parameters for the parent drug, Lenvatinib, providing a crucial context for metabolite studies.

| Parameter | Value | References |

| Time to Peak Plasma Concentration (Tmax) | 1 to 4 hours | [5] |

| Terminal Elimination Half-life (t½) | Approximately 28 hours | |

| Apparent Oral Clearance (CL/F) | 6.56 L/h | |

| Protein Binding | 98% to 99% (primarily to albumin) | |

| Excretion | Approximately 64% in feces and 25% in urine |

In Vitro Metabolism of Lenvatinib

Studies using human liver microsomes have identified the key enzymes responsible for Lenvatinib metabolism.

| Metabolic Pathway | Primary Enzyme(s) | Key Metabolite(s) |

| N-oxidation | Cytochrome P450 3A4 (CYP3A4) | This compound (M3) |

| Demethylation | CYP3A4 | O-desmethyl-lenvatinib (M2) |

| Oxidation | Aldehyde Oxidase (AO) | Various oxidized metabolites |

Experimental Protocols

Protocol 1: Synthesis of this compound Reference Standard

A certified reference standard of this compound is essential for the accurate quantification in biological samples. While detailed synthetic procedures are often proprietary, a general approach for the N-oxidation of a quinoline derivative like Lenvatinib is presented below. Commercially available reference standards are the recommended source for quantitative bioanalysis.

Objective: To describe a representative chemical synthesis of this compound.

Materials:

-

Lenvatinib

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Dissolve Lenvatinib in a suitable organic solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in DCM to the Lenvatinib solution.

-

Stir the reaction mixture at 0°C and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To provide a detailed method for the quantitative analysis of this compound in human plasma. This protocol is based on established methods for Lenvatinib and its metabolites.

Materials and Reagents:

-

This compound reference standard

-

Lenvatinib-d4 (or other suitable internal standard, IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a 1 mg/mL stock solution of the internal standard (IS).

-

Serially dilute the stock solutions with methanol or an appropriate solvent to prepare working solutions for calibration standards and quality controls (QCs).

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard at an appropriate concentration.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 90:10, v/v).

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (to be determined by direct infusion of the reference standard).

-

Internal Standard: Precursor ion > Product ion.

-

-

Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

4. Method Validation:

-